Glucose-6-Phosphate

Catalog No.
S586720
CAS No.
56-73-5
M.F
C6H13O9P
M. Wt
260.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucose-6-Phosphate

CAS Number

56-73-5

Product Name

Glucose-6-Phosphate

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] dihydrogen phosphate

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1

InChI Key

VFRROHXSMXFLSN-SLPGGIOYSA-N

SMILES

Array

Synonyms

Glucose 6 Phosphate, Glucose-6-Phosphate

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OP(=O)(O)O

The exact mass of the compound D-Glucose 6-phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glucose-6-phosphate (G6P) is a central phosphorylated sugar intermediate critical to glycolysis and the pentose phosphate pathway. In industrial and laboratory procurement, it is predominantly sourced as a disodium or monosodium salt to ensure high aqueous solubility and immediate compatibility with enzymatic workflows . As the direct substrate for glucose-6-phosphate dehydrogenase (G6PDH), G6P is a fundamental reagent in clinical diagnostics, ATP-free biocatalytic cascades, and metabolic flux analyses, offering precise stoichiometric control over NAD+/NADP+ reduction assays without the need for in situ generation from unphosphorylated glucose .

Substituting G6P with its isomers, such as glucose-1-phosphate (G1P) or fructose-6-phosphate (F6P), completely abolishes reactivity in G6PDH-dependent diagnostic assays due to strict enzyme active-site specificity . Furthermore, attempting to substitute the highly soluble disodium salt of G6P with the historically cheaper barium salt introduces severe process bottlenecks; barium salts are highly insoluble in water and require mandatory cation-exchange chromatography to remove Ba2+ ions, which otherwise precipitate assay buffers and irreversibly inhibit downstream enzymes [1]. Finally, relying on in situ generation of G6P from unphosphorylated glucose requires the addition of hexokinase and stoichiometric ATP, complicating assay kinetics and introducing unwanted byproducts .

Absolute Substrate Specificity in G6PDH Assays

Glucose-6-phosphate serves as the exclusive substrate for Glucose-6-Phosphate Dehydrogenase (G6PDH). Kinetic profiling of G6PDH from Leuconostoc mesenteroides demonstrates a high affinity for G6P with a Michaelis constant (Km) of 36 µM using NADP+ as a coenzyme . In stark contrast, closely related isomers including glucose-1-phosphate, fructose-6-phosphate, and fructose-1,6-bisphosphate exhibit zero reactivity .

Evidence DimensionEnzyme affinity (Km) and reactivity for G6PDH
Target Compound DataG6P (Km = 36 µM, 100% relative reactivity)
Comparator Or BaselineG1P and F6P (0% reactivity)
Quantified DifferenceAbsolute specificity (active vs. completely inactive)
ConditionspH 7.8, 25°C, NADP+ coenzyme

Guarantees zero background noise or cross-reactivity in precision clinical diagnostics and coupled enzymatic assays.

Processability and Yield: Disodium Salt vs. Barium Salt

The procurement of G6P as a disodium salt provides immediate aqueous solubility for biological buffers. Conversely, the barium salt of G6P is virtually insoluble in water [1]. Utilizing the barium salt requires a tedious resolubilization process involving large volumes of cold water and mandatory passage through an IR120 (Na+) cation-exchange resin to yield the usable sodium form [1]. This extra processing step not only increases preparation time but also risks product loss and introduces potential trace heavy metal contamination.

Evidence DimensionAqueous solubility and preparation requirement
Target Compound DataG6P Disodium Salt (Directly soluble, ready-to-use)
Comparator Or BaselineG6P Barium Salt (Insoluble, requires cation-exchange conversion)
Quantified DifferenceElimination of multi-hour ion-exchange purification step
ConditionsAqueous buffer preparation for enzymatic assays

Purchasing the disodium salt eliminates costly, time-consuming sample preparation and prevents barium-induced enzyme inhibition.

Thermodynamic Stability in Isomerase Cascades

In cell-free synthetic biology and multi-enzyme cascades involving Phosphoglucose Isomerase (PGI), G6P is the thermodynamically favored species compared to its isomer F6P. The equilibrium constant (Keq) for the conversion of G6P to F6P is approximately 0.41 [1]. This dictates that at equilibrium, the reaction pool consists of roughly 71% G6P and 29% F6P[1].

Evidence DimensionEquilibrium distribution in PGI-catalyzed isomerization
Target Compound DataG6P (~71% at equilibrium)
Comparator Or BaselineF6P (~29% at equilibrium)
Quantified Difference2.4-fold thermodynamic preference for G6P
ConditionsPGI incubation at neutral to slightly alkaline pH

Establishes G6P as a stable metabolic sink and preferred starting material for driving downstream pathways without unfavorable equilibrium limitations.

Hydrolytic Stability for Extended Buffer Shelf-Life

Sugar phosphates vary significantly in their hydrolytic stability. G6P maintains stability in aqueous solutions at neutral pH, with its maximum (yet still slow) rate of hydrolysis occurring only near pH 4 where it exists as a monoanion [1]. In contrast, glucose-1-phosphate (G1P) is significantly more labile and prone to spontaneous hydrolysis under similar conditions[1].

Evidence DimensionResistance to spontaneous hydrolysis
Target Compound DataG6P (Stable at neutral pH, slow hydrolysis at pH 4)
Comparator Or BaselineG1P (Highly labile)
Quantified DifferenceSuperior hydrolytic stability in neutral aqueous formulations
ConditionsLong-term storage in pH-buffered aqueous solutions

Enables the formulation of liquid-stable diagnostic kits and stock solutions with extended shelf lives.

Clinical Diagnostic Reagents and Coupled Assays

Directly relying on G6P's absolute specificity for G6PDH, this compound is the mandatory substrate for assays measuring NAD+/NADP+ reduction . It is universally procured for diagnostic kits evaluating hexokinase activity, ATP quantification, and creatine kinase levels, where substituting with G1P or F6P would result in assay failure.

High-Throughput Liquid-Stable Assay Kits

Leveraging the high aqueous solubility of the disodium salt and the compound's hydrolytic stability at neutral pH, G6P is the standard selection for mass-producing ready-to-use reagent master mixes [1]. Procuring the disodium form bypasses the severe process bottlenecks and potential enzyme inhibition associated with barium salts.

Cell-Free Biocatalytic Cascades

Due to its thermodynamic favorability over F6P (comprising ~71% of the equilibrium pool in PGI reactions), G6P serves as an ideal anchor substrate for driving synthetic in vitro pathways [2]. It allows for the robust utilization of the pentose phosphate pathway without the continuous, costly requirement of ATP regeneration.

Physical Description

Liquid

XLogP3

-4.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

260.02971899 Da

Monoisotopic Mass

260.02971899 Da

Heavy Atom Count

16

UNII

375AW34SQA

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

56-73-5

Wikipedia

Glucose_6-phosphate

General Manufacturing Information

D-Glucose, 6-(dihydrogen phosphate): INACTIVE

Dates

Last modified: 08-15-2023

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